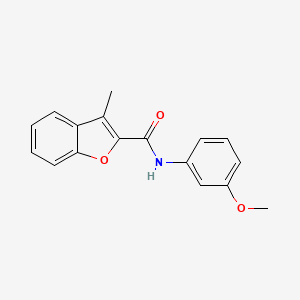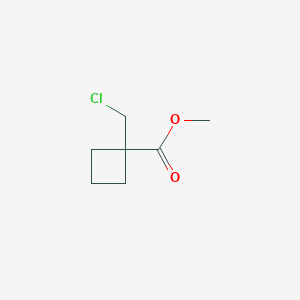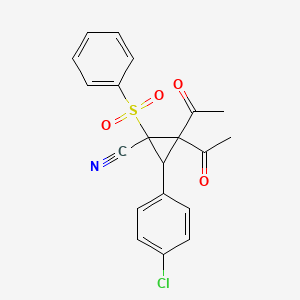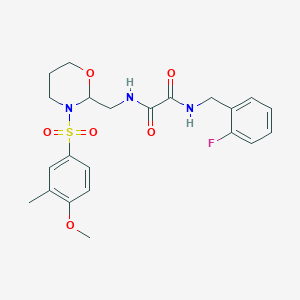![molecular formula C14H15N7O B2880118 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)ethanone CAS No. 1798661-76-3](/img/structure/B2880118.png)
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned contains two important structural components: a 1,2,3-triazole ring and a pyrrolidine ring. The 1,2,3-triazole ring is a five-membered ring structure containing two carbon atoms and three nitrogen atoms . It’s known for its stability and versatility in various chemical reactions . The pyrrolidine ring is a five-membered ring with four carbon atoms and one nitrogen atom. It’s a common structure found in many natural products and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of your compound would be characterized by the presence of the 1,2,3-triazole and pyrrolidine rings. These rings may influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The 1,2,3-triazole ring is known to participate in various chemical reactions due to the presence of multiple nitrogen atoms. It can act as a ligand in coordination chemistry, forming complexes with metals . The pyrrolidine ring can also undergo various reactions, such as N-alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of your compound would be influenced by the presence of the 1,2,3-triazole and pyrrolidine rings. For example, the 1,2,3-triazole ring is known for its stability and resistance to oxidation and reduction .Aplicaciones Científicas De Investigación
Crystal Structure and Hydrogen Bonding
Research by Thiruvalluvar et al. (2007) on a molecule with a similar triazole component highlighted its crystal structure, showcasing nearly planar quinoline units and specific dihedral angles that contribute to its stability through C—H⋯O, C—H⋯N, and C—H⋯F hydrogen bonds within the crystal structure. Such insights can be relevant for understanding the solid-state properties and potential applications of similar compounds in materials science or as part of molecular assemblies with specific electronic or optical properties (Thiruvalluvar, Subramanyam, Butcher, & Mahalinga, 2007).
Antibacterial and Plant Growth Regulatory Activities
Liu et al. (2007) synthesized new 1H-1,2,4-triazole derivatives, demonstrating the potential of triazole compounds in antibacterial and plant growth regulatory activities. This suggests that derivatives like 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)ethanone could also find applications in agriculture or as part of antimicrobial studies (Liu, Tao, Dai, Jin, & Fang, 2007).
Synthetic Methodologies and Catalysis
Research on the synthesis and characterization of compounds involving quinoxalinyl-pyridines and their catalytic behavior points towards the relevance of similar compounds in catalysis, particularly in reactions involving ethylene reactivity. This indicates potential applications in polymer science and catalytic processes (Sun, Hao, Li, Zhang, Wang, Yi, Asma, & Tang, 2007).
Corrosion Inhibition
Ma et al. (2017) explored 1,2,3-triazole derivatives as corrosion inhibitors for mild steel in acidic media. The study demonstrates the utility of triazole compounds in industrial applications, particularly in protecting metals from corrosion, suggesting similar potential uses for the compound (Ma, Qi, He, Tang, & Lu, 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(benzotriazol-1-yl)-1-[3-(triazol-1-yl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7O/c22-14(10-21-13-4-2-1-3-12(13)16-18-21)19-7-5-11(9-19)20-8-6-15-17-20/h1-4,6,8,11H,5,7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRALYVBVCLPZFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)CN3C4=CC=CC=C4N=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-hydroxy-6-isobutyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2880036.png)
![3-Fluorosulfonyloxy-5-[oxolan-3-yl(propan-2-yl)carbamoyl]pyridine](/img/structure/B2880038.png)



![N-(2,6-dimethylphenyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2880047.png)
![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopropanecarboxamide](/img/structure/B2880048.png)
![7-methyl-4-oxo-N-(2-phenylethyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2880049.png)
![9-ethoxy-2-(2,3,4-trimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2880050.png)

![2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetohydrazide](/img/structure/B2880054.png)
![N-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide](/img/structure/B2880055.png)

![8-Chloro-2-[(4-fluorosulfonyloxyphenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B2880058.png)